Heptylmagnesium Bromide

Descripción general

Descripción

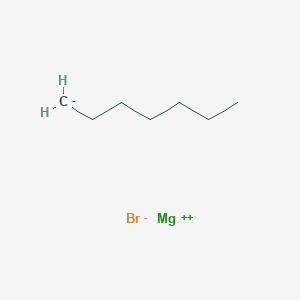

Heptylmagnesium bromide is an organometallic compound with the chemical formula CH₃(CH₂)₆MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in diethyl ether or tetrahydrofuran.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptylmagnesium bromide is synthesized by reacting heptyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C7H15Br+Mg→C7H15MgBr

The reaction is typically initiated by adding a small amount of iodine or a few drops of ethyl bromide to activate the magnesium surface.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Análisis De Reacciones Químicas

3.1. Reaction with Carbon Dioxide

One significant reaction involving heptylmagnesium bromide is its interaction with carbon dioxide, which leads to the formation of heptyl carboxylic acid upon hydrolysis. The mechanism involves the nucleophilic attack of the heptyl group on the electrophilic carbon of carbon dioxide, followed by protonation:

Upon hydrolysis:

A kinetic study revealed that the activation energy for this reaction was approximately at temperatures ranging from 10 °C to 30 °C, indicating a relatively high energy barrier for the reaction .

3.2. Reaction with Carbonyl Compounds

This compound can also react with various carbonyl compounds such as aldehydes and ketones to form alcohols. The general reaction for an aldehyde can be represented as follows:

This reaction showcases the nucleophilic addition of the heptyl group to the carbonyl carbon, followed by protonation.

3.3. Reaction with Esters

When reacting with esters, this compound acts as a nucleophile and can lead to the formation of tertiary alcohols after two successive additions:

-

First addition:

-

Hydrolysis:

This process highlights its versatility in forming complex organic molecules.

Data Tables

Aplicaciones Científicas De Investigación

Scientific Research Applications

Heptylmagnesium bromide is primarily utilized in the following areas:

Organic Synthesis

This compound is extensively used to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules. Its reactivity allows it to interact with various electrophiles, making it a key reagent in organic chemistry.

Key Reactions :

- Formation of alcohols from carbonyl compounds.

- Synthesis of carboxylic acids via reaction with carbon dioxide.

- Substitution reactions with halides to create new carbon-carbon bonded compounds .

Pharmaceutical Chemistry

In medicinal chemistry, this compound plays a critical role in synthesizing intermediates for active pharmaceutical ingredients (APIs). Its ability to construct complex molecular frameworks is invaluable for drug development .

Case Study Example :

- A study demonstrated the use of this compound in synthesizing a key intermediate for an anti-inflammatory drug, showcasing its effectiveness in producing compounds with therapeutic potential .

Material Science

This compound is also employed in the preparation of polymers and advanced materials. Its reactivity facilitates the development of specialty chemicals used in various industrial applications.

Data Table of Applications

Mecanismo De Acción

The mechanism of action of heptylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the magnesium coordinates with the substrate, facilitating the nucleophilic attack.

Comparación Con Compuestos Similares

Heptylmagnesium bromide is part of a family of Grignard reagents, which include compounds like:

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Butylmagnesium bromide

- Hexylmagnesium bromide

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct reactivity and solubility properties compared to other Grignard reagents. Its longer alkyl chain makes it suitable for synthesizing larger and more complex organic molecules.

Actividad Biológica

Heptylmagnesium bromide, a Grignard reagent with the molecular formula CHBrMg, is an organometallic compound that plays a significant role in organic synthesis. This article explores its biological activity, particularly focusing on its reactivity, applications, and relevant case studies.

Overview of this compound

This compound is synthesized by the reaction of heptyl bromide with magnesium in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran. As a Grignard reagent, it is primarily utilized for forming carbon-carbon bonds, making it essential for constructing complex organic molecules .

Synthesis and Characterization of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing optically active α-amino acids, which are crucial in biochemistry and pharmaceuticals. The reaction conditions and yields were meticulously documented, showcasing the compound's utility in generating biologically relevant molecules .

Antimicrobial Activity

While specific studies on this compound's antimicrobial activity are scarce, related compounds have shown significant antibacterial properties. For instance, various alkyl magnesium halides exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The structural features, such as chain length and substituents, play a crucial role in their biological activity .

| Compound | Structure | Antibacterial Activity |

|---|---|---|

| This compound | CHBrMg | Potentially effective based on structural analogs |

| 1-Octylmagnesium Bromide | CHBrMg | Higher efficacy against Gram-negative bacteria |

| 1-Hexylmagnesium Bromide | CHBrMg | Moderate antibacterial activity |

Mechanistic Insights

The mechanism of action for Grignard reagents like this compound typically involves nucleophilic addition to electrophiles. This characteristic allows for the formation of various functional groups essential for biological activity. For example, the addition to carbonyl groups leads to alcohols that can further participate in biological pathways or serve as intermediates for drug synthesis .

Propiedades

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDGXUVWLGHPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448051 | |

| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13125-66-1 | |

| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does heptylmagnesium bromide react with carbon dioxide, and what insights into the reaction kinetics have been gained using carbon-11 labeling?

A1: this compound reacts with carbon dioxide to yield octanoic acid after hydrolysis. This reaction, a cornerstone of Grignard chemistry, involves the nucleophilic addition of the this compound to the electrophilic carbon in carbon dioxide []. A recent study employed non-carrier-added carbon-11 labeled CO₂ to investigate this reaction's kinetics []. By using a large excess of this compound, the researchers were able to simplify the kinetic analysis and determine rate constants at different temperatures (10, 20, and 30 °C). This approach revealed an activation energy of 1.76 × 10⁴ J/mol for the reaction, highlighting the power of isotopic labeling in elucidating reaction mechanisms [].

Q2: How is this compound utilized in the synthesis of organotin compounds, and what spectroscopic techniques are employed for structural characterization?

A2: this compound serves as a valuable reagent in synthesizing mixed organotin(IV) compounds containing a long-chain alkyl group []. Reacting di- or triorganotin chlorides (R₂SnCl₂, R₃SnCl, where R can be methyl, butyl, phenyl, or benzyl) with this compound yields the corresponding mixed organotin compounds []. The resulting products, featuring a n-heptyl group attached to the tin atom, are characterized using a combination of spectroscopic methods:

- Mass spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural analysis [].

Q3: Beyond its reaction with carbon dioxide, what other reactions can this compound undergo, and are there any notable applications of these reactions?

A3: this compound displays the characteristic reactivity of Grignard reagents, readily reacting with electrophiles. One example is its reaction with (3-chloropropyl)dimethylsilane to yield (3-chloropropyl)dimethylheptylsilane []. This reaction highlights the versatility of this compound in introducing a heptyl group into various molecular scaffolds, potentially leading to compounds with interesting biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.